molecular formula C17H25N5O2S B315802 N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Katalognummer: B315802
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: CGIAWZDIBSIARA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and an ethoxy-benzylamino moiety

Eigenschaften

Molekularformel

C17H25N5O2S

Molekulargewicht

363.5 g/mol

IUPAC-Name

N-tert-butyl-2-[[4-[(2-ethoxyphenyl)methylamino]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H25N5O2S/c1-5-24-14-9-7-6-8-13(14)10-19-22-12-18-21-16(22)25-11-15(23)20-17(2,3)4/h6-9,12,19H,5,10-11H2,1-4H3,(H,20,23)

InChI-Schlüssel

CGIAWZDIBSIARA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNN2C=NN=C2SCC(=O)NC(C)(C)C

Kanonische SMILES

CCOC1=CC=CC=C1CNN2C=NN=C2SCC(=O)NC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Ethoxy-Benzylamino Group: The ethoxy-benzylamino group can be introduced via a nucleophilic substitution reaction, where an ethoxy-benzylamine reacts with a suitable electrophilic intermediate.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, where an acyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ethoxy-benzylamine, tert-butyl bromide, and strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Its structural properties may be exploited in the development of novel materials with specific functionalities.

Wirkmechanismus

The mechanism of action of N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and benzylamino moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **N-tert-Butyl-4-(2-ethoxy-benzylamino)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide
  • **N-tert-Butyl-2-(4-ethoxy-benzylamino)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide

Uniqueness

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy-benzylamino group enhances its ability to interact with biological targets, while the tert-butyl group provides steric hindrance, potentially improving its stability and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.